4-Iodo-5-methyl-1-phenyl-1H-pyrazole

Descripción general

Descripción

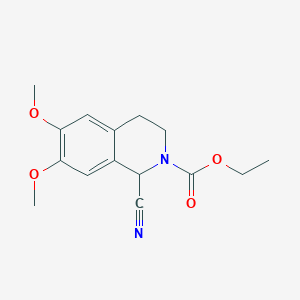

4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C10H9IN2 and a molecular weight of 284.10 . It is a solid substance that is used for research purposes .

Synthesis Analysis

The synthesis of pyrazole compounds like 4-Iodo-5-methyl-1-phenyl-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of 4-Iodo-5-methyl-1-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo various chemical reactions, including iodination in the presence of iodine and ammonium hydroxide .Physical And Chemical Properties Analysis

4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a solid substance that should be stored at room temperature . It has a melting point of 65-68°C and a boiling point of 322.8°C at 760 mmHg . The predicted density is approximately 1.68 g/cm3, and the refractive index is approximately 1.67 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Pyrazoles, including 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase .

Agrochemistry

In the field of agrochemistry, pyrazoles are frequently used due to their diverse biological activities . They can be designed to target specific pests or diseases, enhancing the effectiveness of agricultural practices .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands, forming complexes with various metals. These complexes can have a variety of applications, from catalysis to materials science .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can form organometallic compounds, which are used in a variety of applications, including catalysis, materials science, and pharmaceuticals .

Synthesis of Heterobiaryls

4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry, often found in pharmaceuticals and biologically active compounds .

Iodination Reactions

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These iodinated pyrazoles can have various applications, depending on their specific structures .

Anti-tubercular Activity

Some new substituted dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole) heterocyclic derivatives have been synthesized and evaluated for their anti-tubercular activity . This suggests potential applications of 4-Iodo-5-methyl-1-phenyl-1H-pyrazole in the development of new anti-tubercular drugs .

Green Chemistry

The synthesis of pyrazoles, including 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, can be aligned with the principles and metrics of green chemistry, such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . This makes it a valuable compound in the pursuit of more sustainable and environmentally friendly chemical processes .

Mecanismo De Acción

Target of Action

4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to inhibit c-Met, a protein that plays a crucial role in cellular processes such as growth, development, and repair .

Mode of Action

It is suggested that the compound interacts with its targets, possibly through binding to the active site of the target protein, leading to inhibition of the protein’s function . This interaction can result in changes in cellular processes controlled by the target protein.

Biochemical Pathways

The biochemical pathways affected by 4-Iodo-5-methyl-1-phenyl-1H-pyrazole are likely related to the functions of its target proteins. For instance, if the compound inhibits c-Met, it could affect pathways involved in cell growth and development . .

Pharmacokinetics

Its physical properties such as melting point (65-68° c), boiling point (3228° C at 760 mmHg), and density (~168 g/cm^3) suggest that it is a solid compound that can be stored at room temperature . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-Iodo-5-methyl-1-phenyl-1H-pyrazole’s action would depend on its mode of action and the biochemical pathways it affects. If it inhibits c-Met, it could potentially interfere with cell growth and development . .

Propiedades

IUPAC Name |

4-iodo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKUAKSZBOSBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380082 | |

| Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |

CAS RN |

342405-19-0 | |

| Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)

![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)

![2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide](/img/no-structure.png)

![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)

![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)

![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)